2-(2,4-Dichlorophenyl)piperidine
Overview
Description
2-(2,4-Dichlorophenyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)piperidine typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: For industrial-scale production, the process involves the cyclization of 2,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is conducted at elevated temperatures ranging from 120°C to 220°C, followed by purification steps to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
2-(2,4-Dichlorophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)piperidine involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. It may also inhibit certain enzymes involved in metabolic pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with similar biological activities.
Piperidine: The parent compound, which serves as a scaffold for various derivatives.
Dihydropyridine: Known for its use in calcium channel blockers.
Uniqueness: 2-(2,4-Dichlorophenyl)piperidine is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacologically active compound compared to its analogs .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDPNUBWYAFEEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302013 | |
Record name | 2-(2,4-Dichlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-61-8 | |
Record name | 2-(2,4-Dichlorophenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383128-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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